molecular formula C21H12BrN3O2 B2511210 (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 620584-42-1

(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No.: B2511210
CAS No.: 620584-42-1
M. Wt: 418.25
InChI Key: BIKOSSQRYDMEEH-SDNWHVSQSA-N
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Description

(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H12BrN3O2 and its molecular weight is 418.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties

Research by Bao Li et al. (2010) discussed the synthesis of novel biphenyl derivatives containing furan and thiophene groups through condensation reactions. These derivatives, including compounds related to the query molecule, were characterized by their UV-Vis absorption and photoluminescence, suggesting applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells (Bao Li et al., 2010).

Anticancer Properties

A study by F. Sa̧czewski et al. (2004) explored the synthesis of acrylonitriles substituted with various heterocycles, demonstrating potent in vitro cytotoxic activities against a range of human cancer cell lines. The research highlighted the importance of the furan and thiophene groups at specific positions for the cytotoxic potency, indicating the potential of these compounds, including those structurally related to the query molecule, as leads in cancer therapy development (F. Sa̧czewski et al., 2004).

Solar Cell Applications

M. Kazici et al. (2016) synthesized a novel acrylonitrile derivative and evaluated its application as an electron acceptor in bulk heterojunction organic solar cells. The study of its optical, electronic properties, and photovoltaic performance suggested its utility in enhancing the efficiency of solar energy conversion, indicating the relevance of related compounds in renewable energy technologies (M. Kazici et al., 2016).

Antibacterial Activity

Research on novel quinazoline derivatives by A. El-Shenawy (2018) demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscores the potential of quinazoline and acrylonitrile derivatives in developing new antibacterial agents, suggesting the broader pharmacological applications of compounds similar to the query molecule (A. El-Shenawy, 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If the compound has medicinal properties, its mechanism of action would depend on its interactions with biological targets, such as enzymes or receptors .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(3-bromophenyl)furan-2-carbaldehyde, which is synthesized from 3-bromobenzaldehyde and furan-2-carbaldehyde. The second intermediate is 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde, which is synthesized from anthranilic acid and ethyl acetoacetate. These two intermediates are then coupled using a Knoevenagel condensation reaction to form the final product.", "Starting Materials": [ "3-bromobenzaldehyde", "furan-2-carbaldehyde", "anthranilic acid", "ethyl acetoacetate" ], "Reaction": [ "Synthesis of 5-(3-bromophenyl)furan-2-carbaldehyde:", "Step 1: Dissolve 3-bromobenzaldehyde (1.0 equiv) and furan-2-carbaldehyde (1.2 equiv) in ethanol.", "Step 2: Add a catalytic amount of piperidine and stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture and wash the solid with ethanol to obtain the crude product.", "Step 4: Purify the crude product by recrystallization from ethanol to obtain 5-(3-bromophenyl)furan-2-carbaldehyde as a yellow solid.", "Synthesis of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde:", "Step 1: Dissolve anthranilic acid (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.", "Step 2: Add a catalytic amount of piperidine and stir the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the solid.", "Step 4: Purify the crude product by recrystallization from ethanol to obtain 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde as a yellow solid.", "Coupling of the two intermediates:", "Step 1: Dissolve 5-(3-bromophenyl)furan-2-carbaldehyde (1.0 equiv) and 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde (1.2 equiv) in ethanol.", "Step 2: Add a catalytic amount of piperidine and stir the reaction mixture at reflux for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the solid.", "Step 4: Purify the crude product by recrystallization from ethanol to obtain (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile as a yellow solid." ] }

CAS No.

620584-42-1

Molecular Formula

C21H12BrN3O2

Molecular Weight

418.25

IUPAC Name

(E)-3-[5-(3-bromophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C21H12BrN3O2/c22-15-5-3-4-13(10-15)19-9-8-16(27-19)11-14(12-23)20-24-18-7-2-1-6-17(18)21(26)25-20/h1-11H,(H,24,25,26)/b14-11+

InChI Key

BIKOSSQRYDMEEH-SDNWHVSQSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C#N

solubility

not available

Origin of Product

United States

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